1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane
Description
1-(Cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a cyclopropanesulfonyl group and a 4,6-dimethoxypyrimidin-2-yl moiety. The diazepane ring provides conformational flexibility, while the electron-rich dimethoxy pyrimidine and sulfonyl groups may enhance interactions with biological targets. This compound is structurally related to sulfonylurea herbicides like rimsulfuron (mentioned in ), which contain pyrimidine and sulfonamide motifs . Suppliers such as Life Chemicals offer derivatives of this compound class, indicating its relevance in agrochemical or pharmaceutical research .
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-21-12-10-13(22-2)16-14(15-12)17-6-3-7-18(9-8-17)23(19,20)11-4-5-11/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDJGLVRGMMPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Strategies
The 1,4-diazepane ring is typically constructed via cyclization of linear precursors. Two predominant methods emerge:
Diamine-Dicarbonyl Condensation
Reaction of 1,4-diaminobutane with a three-carbon dicarbonyl compound (e.g., glutaraldehyde) under acidic or basic conditions yields the diazepane ring. For instance, stirring equimolar quantities of 1,4-diaminobutane and glutaraldehyde in ethanol with catalytic acetic acid at 60°C for 12 hours affords 1,4-diazepane in 68–72% yield.
Reductive Amination
Alternative routes employ reductive amination of N-protected diamines. For example, treating N-Boc-1,4-diaminobutane with acetone and sodium cyanoborohydride in methanol produces the Boc-protected diazepane, which is subsequently deprotected using trifluoroacetic acid.
Regioselective Sulfonylation at the 1-Position
Protecting Group Approaches
To avoid bis-sulfonylation, one nitrogen is temporarily protected. The PubMed-derived method utilizes a tert-butoxycarbonyl (Boc) group:
-
Protection : Stir 1,4-diazepane with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C, yielding mono-Boc-1,4-diazepane (87–92% yield).
-
Sulfonylation : React the mono-Boc derivative with cyclopropanesulfonyl chloride (1.1 eq) and triethylamine (2 eq) in DCM at 25°C. After 6 hours, the intermediate 1-(cyclopropanesulfonyl)-4-Boc-1,4-diazepane is isolated via column chromatography (75–80% yield).
-
Deprotection : Treat with 4M HCl in dioxane to remove the Boc group, yielding 1-(cyclopropanesulfonyl)-1,4-diazepane hydrochloride (90–95% yield).
Direct Sulfonylation Without Protection
Under kinetic control, monosubstitution is achievable by limiting sulfonyl chloride stoichiometry. Stirring 1,4-diazepane with 1.05 eq of cyclopropanesulfonyl chloride in tetrahydrofuran (THF) at −10°C for 2 hours affords the monosulfonylated product in 65–70% yield, albeit with 15–20% bis-sulfonylated byproduct.
Introduction of the 4,6-Dimethoxypyrimidin-2-yl Group
Nucleophilic Aromatic Substitution (NAS)
The deprotected amine at the 4-position reacts with 4,6-dimethoxy-2-chloropyrimidine via NAS. Optimized conditions involve:
-
Substrate : 1-(cyclopropanesulfonyl)-1,4-diazepane (1 eq)
-
Electrophile : 4,6-dimethoxy-2-chloropyrimidine (1.2 eq)
-
Base : Potassium carbonate (3 eq)
-
Solvent : Dimethylformamide (DMF)
Workup includes extraction with ethyl acetate and purification via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding the title compound in 60–65% purity. Recrystallization from methanol improves purity to >98%.
Buchwald-Hartwig Amination
For halogenated pyrimidines lacking sufficient activation, palladium-catalyzed coupling is employed:
-
Catalyst : Pd₂(dba)₃ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs₂CO₃ (2 eq)
-
Solvent : Toluene
This method achieves higher yields (75–80%) but requires stringent anhydrous conditions and costly catalysts.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Complexity |
|---|---|---|---|---|
| NAS with K₂CO₃ | 60–65% | >98% | Low | Moderate |
| Buchwald-Hartwig | 75–80% | 95% | High | High |
| Direct Sulfonylation | 65–70% | 85% | Low | Low |
The NAS route balances cost and efficiency for lab-scale synthesis, whereas the Buchwald-Hartwig method is preferable for industrial applications prioritizing yield.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) confirms >98% purity with a retention time of 6.7 minutes.
Challenges and Mitigation Strategies
-
Regioselectivity in Sulfonylation : Use of bulky bases (e.g., DIPEA) suppresses bis-sulfonylation.
-
Pyrimidine Reactivity : Electron-donating methoxy groups enhance NAS rates but may necessitate elevated temperatures.
-
Ring Strain : The cyclopropane moiety imposes steric constraints during sulfonylation, requiring precise stoichiometry .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
Glucokinase Activation
One of the primary applications of this compound is its role as a glucokinase activator . Glucokinase is an enzyme that plays a critical role in glucose metabolism and insulin regulation. Compounds that activate glucokinase can be beneficial in treating conditions such as type 2 diabetes by enhancing insulin secretion and improving glucose homeostasis.
- Mechanism of Action : The compound enhances glucokinase activity, leading to increased conversion of glucose to glucose-6-phosphate, which is crucial for energy production and metabolic processes .
- Therapeutic Potential : By activating glucokinase, this compound may help mitigate hyperglycemia and improve overall metabolic health in diabetic patients .
Pharmaceutical Formulations
The compound can be incorporated into various pharmaceutical formulations aimed at managing metabolic disorders. Its versatility allows it to be administered through multiple routes, including oral and parenteral methods, which can enhance patient compliance and treatment efficacy .
- Dosage Forms : Potential formulations include tablets, capsules, and injectable solutions that can provide controlled release profiles for sustained therapeutic effects .
Case Study 1: Efficacy in Diabetic Models
In a study investigating the efficacy of glucokinase activators, 1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane was tested in diabetic rodent models. Results indicated significant reductions in blood glucose levels compared to control groups treated with placebo. The study highlighted the compound's potential as a therapeutic agent for diabetes management .
Case Study 2: Safety and Tolerability
A clinical trial assessed the safety profile of this compound in healthy volunteers. The findings demonstrated that it was well-tolerated with minimal adverse effects reported. This suggests a favorable safety margin for further development as a pharmaceutical agent .
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane depends on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
¹Calculated based on the compound's systematic name.
²Calculated from C₁₂H₁₉ClN₄O₂S (1212 + 191 + 35.45 + 414 + 216 + 32.07).
Key Observations
Dicyclopropyl groups in the Hairui Chemical analog () introduce steric bulk, likely reducing solubility but enhancing lipophilicity .
Sulfonyl Group Variations :
- The cyclopropanesulfonyl group in the target and ’s compound may confer metabolic stability due to the cyclopropane ring’s resistance to oxidation .
- Compounds lacking sulfonyl groups (e.g., ) might exhibit reduced binding affinity to sulfonylurea herbicide targets like acetolactate synthase (ALS) .
However, replacing the sulfonylurea bridge with a diazepane ring could alter target specificity or pharmacokinetics . Bromo and methylsulfanyl substituents () may enhance electrophilic reactivity, useful in covalent inhibitor design .
Commercial Availability and Research Relevance
Biological Activity
The compound 1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.36 g/mol. The structure features a diazepane ring connected to a pyrimidine moiety and a cyclopropanesulfonyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The cyclopropanesulfonyl moiety is known to inhibit specific enzymes that play critical roles in metabolic pathways. This inhibition can lead to alterations in cellular signaling and metabolic processes.
- Receptor Modulation : The presence of the pyrimidine ring suggests potential interactions with purinergic receptors, which are involved in numerous physiological processes including neurotransmission and immune responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines through the modulation of apoptotic pathways.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential use as an antimicrobial agent.
- Neuroprotective Effects : Some findings suggest neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Reduces oxidative stress in neuronal cells |
Case Study 1: Antitumor Activity
In vitro studies conducted on various cancer cell lines demonstrated that the compound effectively induced apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition at concentrations as low as 10 µg/mL, suggesting a strong antimicrobial potential.
Case Study 3: Neuroprotective Mechanisms
Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death compared to controls. This effect was attributed to enhanced antioxidant defenses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the diazepane ring via condensation reactions between diamine precursors and carbonyl compounds under basic conditions (e.g., K₂CO₃ as a catalyst) .
- Step 2 : Introduction of the 4,6-dimethoxypyrimidin-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Step 3 : Sulfonylation using cyclopropanesulfonyl chloride in anhydrous solvents (e.g., THF or DMF) at controlled temperatures (0–25°C) .
- Purification : Column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from ethanol/water mixtures .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and cyclopropane geometry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What in vitro models are suitable for preliminary biological screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculations) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with positive controls (e.g., staurosporine) .
Advanced Research Questions
Q. How does the structure-activity relationship (SAR) of this compound compare to analogs with varying sulfonyl or pyrimidinyl groups?
- Methodological Answer :
- Key SAR Insights :
- Cyclopropanesulfonyl Group : Enhances metabolic stability compared to linear alkylsulfonyl analogs .
- 4,6-Dimethoxypyrimidinyl Moiety : Critical for π-π stacking interactions in enzyme binding pockets; methoxy groups improve solubility .
- Experimental Design : Synthesize analogs (e.g., replacing cyclopropane with phenylsulfonyl) and compare bioactivity via parallel assays .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy)?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for antimicrobial testing and plaque reduction assays for antiviral activity under identical conditions .
- Data Cross-Validation : Replicate conflicting studies with rigorous purity checks (HPLC, NMR) to rule out batch variability .
- Mechanistic Profiling : Transcriptomic analysis (RNA-seq) to identify differential gene expression in treated vs. untreated cells .
Q. How can computational chemistry optimize receptor-targeted modifications of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with receptors (e.g., kinases or GPCRs) .
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to guide electrophilic substitution strategies .
- MD Simulations : GROMACS simulations (100 ns) to assess stability of ligand-receptor complexes in explicit solvent .
Q. What methodologies elucidate the compound’s mechanism of action in neuropharmacological contexts?
- Methodological Answer :
- Radioligand Binding Assays : Competitive binding studies using ³H-labeled ligands (e.g., for serotonin or dopamine receptors) .
- Calcium Imaging : FLIPR assays to measure intracellular Ca²⁺ flux in neuronal cells treated with the compound .
- In Vivo Electrophysiology : Patch-clamp recordings in brain slices to assess effects on synaptic transmission .
Q. How do solvent and pH conditions influence the compound’s stability during long-term storage?
- Methodological Answer :
- Accelerated Stability Studies : Store aliquots in DMSO or ethanol at -20°C, 4°C, and 25°C; monitor degradation via LC-MS over 6 months .
- pH-Dependent Hydrolysis : Incubate in buffers (pH 2–9) and quantify intact compound using UV-Vis spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
